

physical and chemical properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No.: B128397

[Get Quote](#)

An In-depth Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine** and its hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development who are interested in this key pharmaceutical intermediate.

Physicochemical Properties

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is most commonly handled and referenced in its hydrochloride salt form due to its stability. The following tables summarize the key physical and chemical properties of both the free base and its hydrochloride salt.

Table 1: Physical and Chemical Properties of **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine**

Property	Value
Molecular Formula	C ₉ H ₁₂ ClNO ^[1]
Molecular Weight	185.65 g/mol ^[1]
CAS Number	84006-10-0 ^[1]
Appearance	Not specified (likely an oil or low-melting solid)
IUPAC Name	2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine ^[1]

Table 2: Physical and Chemical Properties of **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine** Hydrochloride

Property	Value
Molecular Formula	C ₉ H ₁₃ Cl ₂ NO ^{[2][3]}
Molecular Weight	222.11 g/mol ^{[2][4][5]}
CAS Number	86604-75-3 ^{[2][4]}
Appearance	White to off-white crystalline powder or solid ^{[4][6]}
Melting Point	128-131 °C (lit.) ^{[3][4][5]}
Solubility	Soluble in water ^{[3][4]}
Purity	Typically ≥98% ^{[4][5]}
IUPAC Name	2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride ^[2]

Spectroscopic Data

The structure of **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine** and its hydrochloride salt has been confirmed by various spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[7]

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the C-Cl bond, C-O-C ether linkage, and the pyridine ring vibrations. The hydrochloride salt would also exhibit a broad absorption band corresponding to the N-H⁺ stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would show distinct signals for the two methyl groups, the methoxy group, the chloromethyl group, and the aromatic proton on the pyridine ring.
 - ¹³C NMR: The carbon NMR spectrum would show corresponding signals for each unique carbon atom in the molecule.

Synthesis and Experimental Protocols

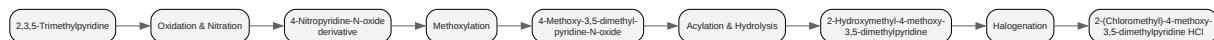
The synthesis of **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine** hydrochloride is a critical process in the production of omeprazole.^{[8][9]} Several synthetic routes have been developed, generally involving the chlorination of the corresponding 2-hydroxymethylpyridine derivative.

Experimental Protocol 1: Chlorination using Thionyl Chloride^[10]

This procedure describes the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine.

- Reaction Setup: To a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL), a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) is added slowly and dropwise.
- Reaction Conditions: The reaction is conducted at room temperature under an argon atmosphere. The addition of the thionyl chloride solution is carried out over 30 minutes.
- Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.
- Work-up and Isolation: The solvent is removed by distillation under reduced pressure. The resulting solid residue is suspended in hexane (200 mL), and the solid is collected by filtration.

- Purification: The collected solid is washed with hexane (50 mL) and then air-dried to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid (33.3 g, 100% yield).[10]


Experimental Protocol 2: Chlorination using Sulfuryl Chloride[8]

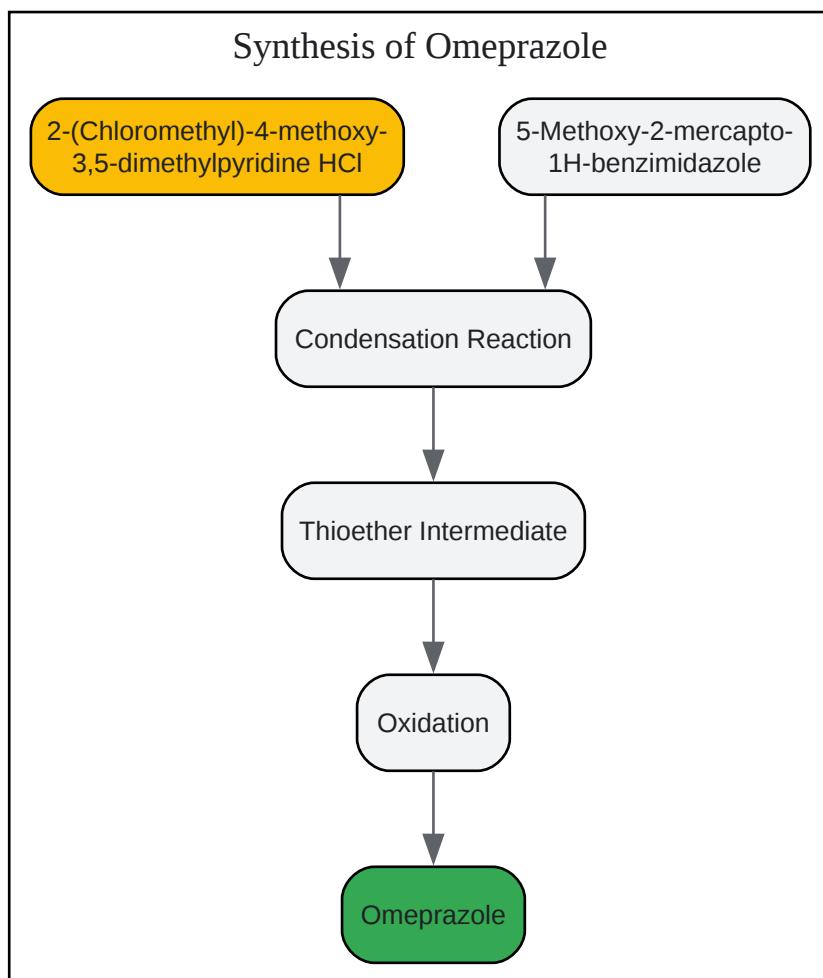
This alternative method utilizes sulfuryl chloride as the chlorinating agent.

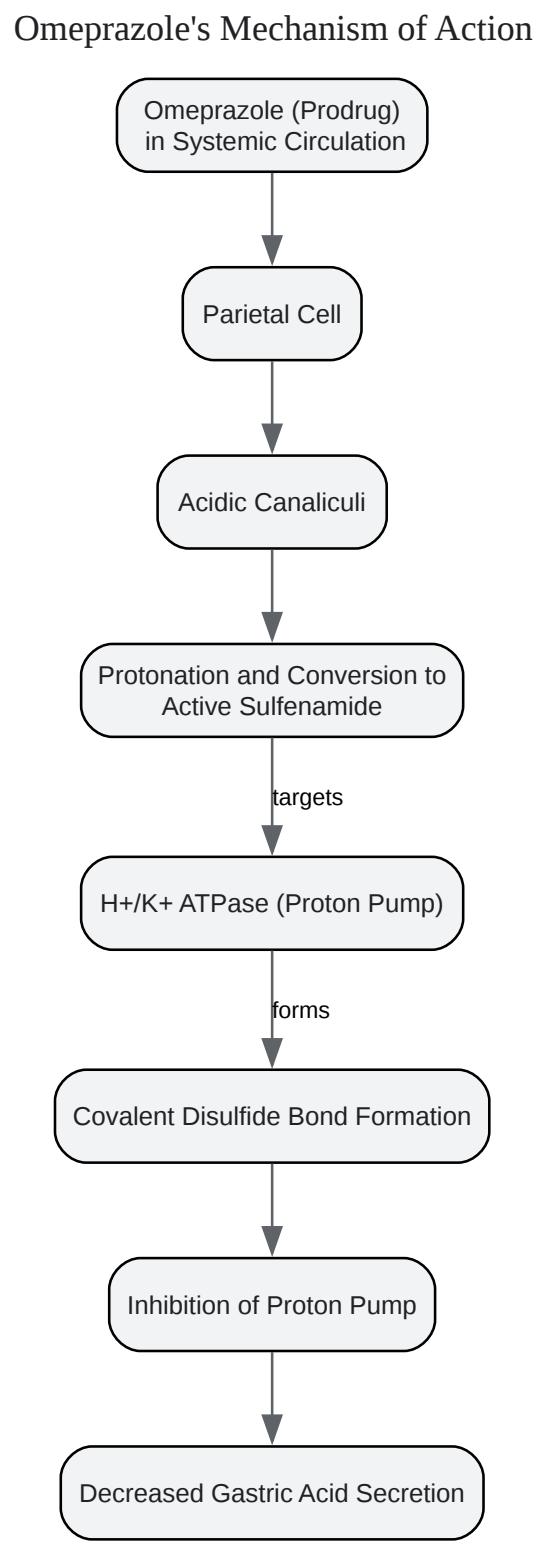
- Reaction Setup: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g) is dissolved in dichloromethane (480 mL) in a three-necked flask and cooled in an ice bath with stirring.
- Reagent Preparation: A solution of sulfuryl chloride (225 mL) is prepared.
- Reaction: The sulfuryl chloride solution is added dropwise to the cooled solution of the pyridine derivative.
- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.
- Work-up and Isolation: The dichloromethane is concentrated and recovered under reduced pressure. Acetone is added to the concentrate, and the mixture is stirred until a paste is formed.
- Purification: The solid is collected by filtration under reduced pressure, washed with acetone, and dried to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (230 g, 76.4% total yield) with a purity of 99.7%.[8]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine** hydrochloride, starting from 2,3,5-trimethylpyridine.

[Click to download full resolution via product page](#)


Caption: General synthetic route to **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl**.


Role in Drug Development

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a crucial intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor (PPI).[4][8][9] PPIs are effective in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[9]

Omeprazole Synthesis Pathway

The following diagram illustrates the pivotal role of **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine** hydrochloride in the synthesis of omeprazole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. cionpharma.com [cionpharma.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 98 86604-75-3 [sigmaaldrich.com]
- 6. fishersci.se [fishersci.se]
- 7. scispace.com [scispace.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbino.com]
- 10. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128397#physical-and-chemical-properties-of-2-chloromethyl-4-methoxy-3-5-dimethylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com